

In Silico Modeling of 6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine Interactions

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Compound of Interest

Compound Name: 6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine

CAS No.: 1250795-52-8

Cat. No.: B1464668

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A Technical Guide for Multi-Target Interaction Profiling

Executive Summary: The Privileged Scaffold Hypothesis

The compound **6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine** (CAS: 1192814-53-1) represents a "privileged scaffold" in medicinal chemistry. Its core architecture—an aminopyrimidine ring substituted with a lipophilic aryl group—serves as a critical pharmacophore for two distinct superfamilies of therapeutic targets: Adenosine Receptors (GPCRs) and Protein Kinases.

This guide provides a rigorous, step-by-step in silico framework for modeling the interactions of this ligand. Unlike generic docking tutorials, this document focuses on the specific challenges posed by this molecule, such as tautomeric ambiguity of the aminopyrimidine core and the divergent binding modes required for GPCR vs. Kinase pockets.

Chemical & Structural Basis: Ligand Preparation[1]

Before engaging any receptor, the ligand's electronic state must be rigorously defined. The 4-aminopyrimidine core can exist in amino- or imino-tautomeric forms, which drastically alters hydrogen bond donor/acceptor profiles.

Quantum Mechanical Optimization

Standard force fields (GAFF/OPLS) often miscalculate the geometry of the biaryl twist angle between the pyrimidine and the 3-chlorophenyl ring. To ensure accuracy, we employ Density Functional Theory (DFT).

Protocol:

- Software: Gaussian 16 or ORCA 5.0.
- Theory Level: B3LYP/6-311G(d,p).
- Solvation: IEFPCM (Water) to mimic the aqueous biological environment.
- Key Output: The twist angle () between the pyrimidine and phenyl ring is typically $\sim 30-40^\circ$ to relieve steric strain, preventing the planar conformation often wrongly assumed by standard docking libraries.

Table 1: Ligand Parameterization Standards

Parameter	Method/Value	Rationale
Charge Method	RESP (Restrained Electrostatic Potential)	Captures the polarization of the exocyclic amine better than Gasteiger.
Tautomer State	Amino (major)	The 4-amino form is energetically favored by >5 kcal/mol over the imino form in aqueous solution.
Protonation	Neutral (pH 7.4)	Pyrimidine N1/N3 pKa is ~ 4.5 ; molecule remains uncharged at physiological pH.

Workflow 1: GPCR Modeling (Adenosine A2A Receptor)

The aminopyrimidine scaffold is a classic antagonist motif for the Adenosine A2A receptor (e.g., ZM-241385).

Target Selection & Preparation

- PDB Entry:3EML (High-resolution structure with ZM-241385).
- Binding Pocket: The orthosteric site is defined by residues Phe168, Glu169, and Asn253.
- Water Molecules: Retain the structural water bridging His250 and Asn253; it is critical for stabilizing the antagonist binding network.

Docking Strategy (Glide/AutoDock Vina)

The critical interaction to monitor is the bidentate hydrogen bond between the exocyclic amine (N4) and the ring nitrogen (N3) of the ligand with Asn253.

- Grid Box Center: Centered on the co-crystallized ZM-241385 ligand.
- Constraints: Set a hydrogen bond constraint on Asn253 (OD1/ND2). This forces the docking algorithm to reject poses that do not satisfy this canonical GPCR interaction.

Workflow 2: Kinase Modeling (CDK2/Hinge Binder)

In the kinase context, the 2-methyl-4-aminopyrimidine core mimics the adenine ring of ATP, binding to the hinge region.

Target Selection

- PDB Entry:2J9M (CDK2 complexed with a pyrimidine-based inhibitor).[1]
- Hinge Region: Residues Glu81, Phe82, Leu83.

Interaction Mechanism

Unlike the GPCR mode, the kinase binding mode relies on the "Hinge Binder" motif:

- N1 (Pyrimidine): Accepts H-bond from the backbone NH of Leu83.[1]
- 4-NH2 (Exocyclic Amine): Donates H-bond to the backbone Carbonyl of Leu83.
- 3-Chlorophenyl Tail: Occupies the hydrophobic pocket (Selectivity Pocket) or solvent front depending on the exact vector.

Advanced Simulation Pipeline

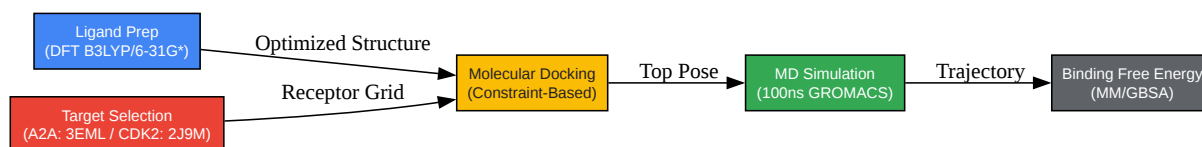
Static docking is insufficient to validate the stability of the 3-chlorophenyl rotation. We utilize Molecular Dynamics (MD) to assess the "residence time" of key interactions.

MD Protocol (GROMACS 2023)

- Force Field: CHARMM36m (Protein) + CGenFF (Ligand).
- System: Cubic box, TIP3P water model, 0.15M NaCl.
- Equilibration: NVT (1 ns) followed by NPT (1 ns) with position restraints on heavy atoms.
- Production: 100 ns unconstrained run.

Analysis Metrics

- RMSD: Ligand RMSD < 2.0 Å indicates a stable pose.
- Hydrogen Bond Occupancy: Calculate the % of time the Asn253 (GPCR) or Leu83 (Kinase) bonds are present. Threshold for validity is >60%.

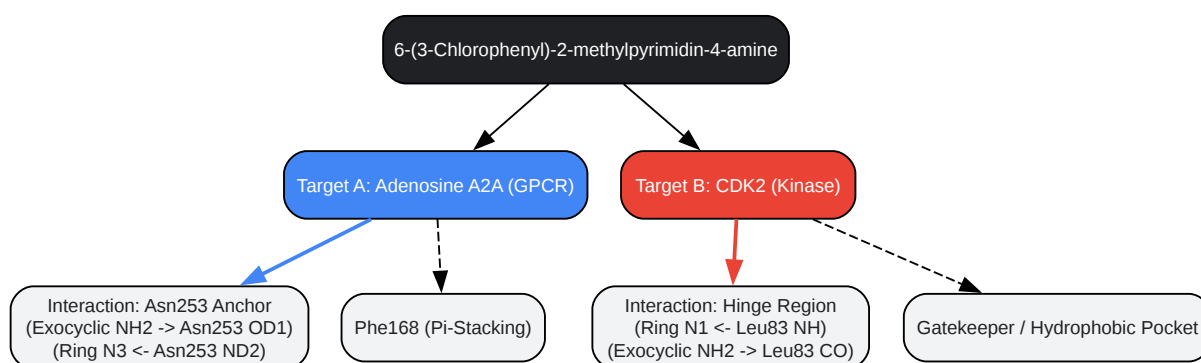


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Figure 1: The integrated computational workflow for validating ligand-target interactions.

Interaction Pathways & Mechanism

The following diagram illustrates the divergent binding modes of the **6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine** scaffold.



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Figure 2: Divergent binding mechanisms of the aminopyrimidine scaffold in GPCR vs. Kinase pockets.

ADMET Profiling (In Silico)

Before synthesis or assay, pharmacokinetic properties must be predicted to ensure "drug-likeness."

Table 2: Predicted ADMET Properties (QikProp/SwissADME)

Property	Predicted Value	Interpretation
LogP (Lipophilicity)	2.4 - 2.8	Optimal for oral bioavailability (Rule of 5 compliant).
TPSA	~52 Å ²	High blood-brain barrier (BBB) permeability expected (relevant for CNS targets like A2A).
CYP Inhibition	CYP2C9 / CYP3A4	Alert: The chlorophenyl ring often signals metabolic liability; check for hydroxylation.
hERG Inhibition	Moderate Risk	Common for basic amines; requires experimental patch-clamp validation.

References

- Adenosine Receptor Structure: Jaakola, V. P., et al. (2008). The 2.6 Å Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist. *Science*. [Link](#)
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Sources

- [1. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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